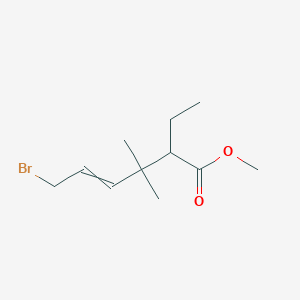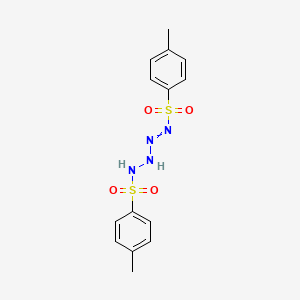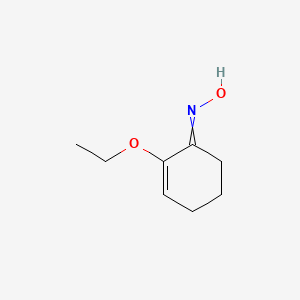![molecular formula C12H16N2S B14614388 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine CAS No. 61021-93-0](/img/structure/B14614388.png)
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1H-indole-3-thiol with 4-bromobutan-1-amine under basic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole ring or the amine group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, while the sulfanyl and amine groups can modulate the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Another indole derivative with a butanone group instead of a sulfanyl group.
4-(1H-indol-3-yl-sulfanyl)phenol: Contains a phenol group instead of a butan-1-amine chain
Uniqueness
4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is unique due to its specific combination of an indole ring, a sulfanyl group, and a butan-1-amine chain. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .
Propiedades
Número CAS |
61021-93-0 |
|---|---|
Fórmula molecular |
C12H16N2S |
Peso molecular |
220.34 g/mol |
Nombre IUPAC |
4-(1H-indol-3-ylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C12H16N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8,13H2 |
Clave InChI |
WEUSGRBRZNLKBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)SCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)




![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)

![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)

